![molecular formula C13H13ClN2S B2413689 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline CAS No. 478258-76-3](/img/structure/B2413689.png)
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline” is a derivative of thiazole, which is known to have diverse biological activities . It is related to the compound “1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea” and has a molecular weight of 149.60 .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. A related compound, “(E)-1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methyl-2-nitroguanidine”, has been synthesized and its crystal structure analyzed . Another study reported the synthesis of novel thiazole derivatives .
Molecular Structure Analysis
The molecular structure of this compound involves a thiazole ring bound to a tetrahydroquinoline ring. There is evidence for significant electron delocalization in the system . The compound “1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-3-nitroguanidine” has a molecular formula of C6H8ClN5O2S .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex. A related compound, “(E)-1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methyl-2-nitroguanidine”, has been studied for its intermolecular interactions involving N–H ⋯ O, N–H ⋯ N, and C–H ⋯ O–N (nitro group), C–H ⋯ N (thiazol) hydrogen bonds, offset π – π stacking, C–H ⋯π and N (–NO 2) ⋯ C=N intermolecular interactions .
Scientific Research Applications
- Thiazoles, including our compound of interest, have been investigated for their antioxidant potential. These molecules can scavenge free radicals and protect cells from oxidative damage .
- Researchers have synthesized thiazole derivatives and evaluated their anti-inflammatory activity. These compounds may help alleviate pain and inflammation .
- Thiazoles exhibit antimicrobial and antifungal properties. For instance, sulfathiazole, an antimicrobial drug, contains a thiazole ring .
- While specific studies on our compound are scarce, thiazoles have been explored as antiviral agents. Their mechanism of action involves inhibiting viral replication .
- Thiazoles may play a role in neuroprotection. Further research is needed to understand their impact on neuronal health .
- Compounds with thiazole scaffolds have been investigated as antineoplastic agents. They could potentially inhibit tumor growth or induce cell death .
- Beyond biological activities, thiazoles serve as building blocks in organic synthesis. Researchers use them to create various chemical compounds, including sulfur drugs, biocides, fungicides, and dyes .
Antioxidant Properties
Analgesic and Anti-Inflammatory Effects
Antimicrobial and Antifungal Activity
Antiviral Potential
Neuroprotective Properties
Antitumor and Cytotoxic Activity
Synthetic Applications
Safety and Hazards
Neonicotinoids, which are related compounds, have been linked to adverse ecological effects, including honey-bee colony collapse disorder (CCD) and loss of birds due to a reduction in insect populations . A related compound, “(2-Chloro-1,3-thiazol-5-yl)methanol”, has been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to have significant analgesic and anti-inflammatory activities
Mode of Action
Thiazole derivatives are known to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that the compound might have a similar mode of action, but further studies are required to confirm this.
Biochemical Pathways
Given the potential interaction with dna and topoisomerase ii , it can be inferred that the compound might affect the DNA replication and repair pathways
Result of Action
Based on the potential interaction with dna and topoisomerase ii , it can be inferred that the compound might induce DNA double-strand breaks, leading to cell cycle arrest and cell death
properties
IUPAC Name |
2-chloro-5-(3,4-dihydro-2H-quinolin-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2S/c14-13-15-8-11(17-13)9-16-7-3-5-10-4-1-2-6-12(10)16/h1-2,4,6,8H,3,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRADZRXLMWKLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CN=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride](/img/structure/B2413606.png)
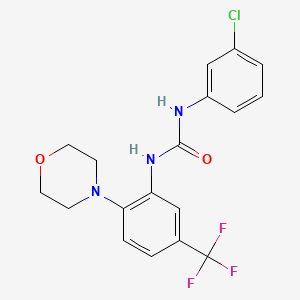
![9-benzyl-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2413608.png)
![2-(4-Fluorophenyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2413611.png)
![N-benzyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B2413612.png)
![7-[(E)-but-2-enyl]-3,9-dimethyl-1-[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2413616.png)
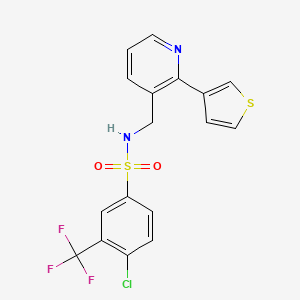
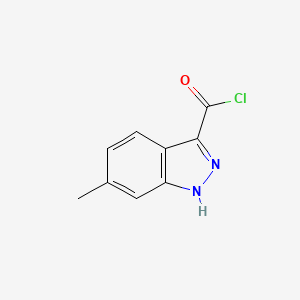

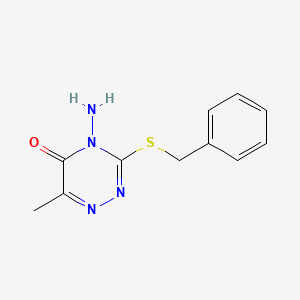
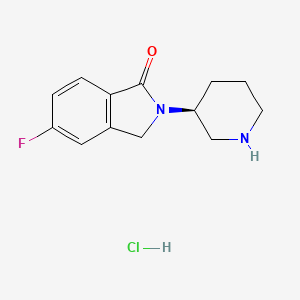
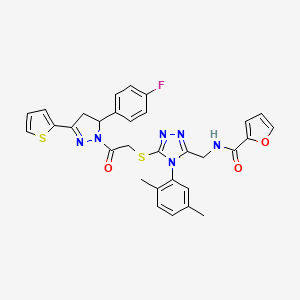

![N-[1-(2-Chlorophenyl)ethyl]-2-cyano-N-methylpyridine-3-sulfonamide](/img/structure/B2413629.png)